Levamlodipine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

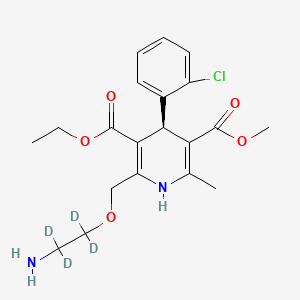

Structure

3D Structure

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-MIHJCSFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747027 | |

| Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346616-97-4 | |

| Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Levamlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Levamlodipine-d4, a deuterium-labeled internal standard essential for pharmacokinetic and bioequivalence studies of Levamlodipine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this stable isotope-labeled compound.

Introduction

Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2] To facilitate accurate quantification in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is crucial. This compound, with deuterium atoms incorporated into the 2-aminoethoxy-methyl side chain, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass-to-charge ratio.[3][4]

This guide outlines a plausible synthetic route to this compound and provides detailed methodologies for its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the preparation of a deuterated precursor, followed by a Hantzsch-type dihydropyridine synthesis, and finally, chiral resolution to isolate the desired (S)-enantiomer.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the deuterated intermediate, 2-((2-aminoethoxy-1,1,2,2-d4)methyl) group, which is then incorporated into the dihydropyridine ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide

To a solution of Ethanol-1,1,2,2-d4-amine in an appropriate solvent (e.g., toluene), an equimolar amount of phthalic anhydride is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide.

Step 2: Synthesis of Ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate

The hydroxyl group of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide is first activated, for example, by conversion to a mesylate or tosylate. This activated intermediate is then reacted with the sodium salt of ethyl acetoacetate in an anhydrous aprotic solvent like THF or DMF. The resulting product, ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, is purified by column chromatography.

Step 3: Hantzsch Dihydropyridine Synthesis of Phthaloyl-protected Amlodipine-d4

A mixture of ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, methyl 3-aminocrotonate, and 2-chlorobenzaldehyde is heated in a suitable solvent such as isopropanol or ethanol. The reaction proceeds via the Hantzsch synthesis mechanism to form the dihydropyridine ring. Upon cooling, the phthaloyl-protected Amlodipine-d4 precipitates and can be collected by filtration.

Step 4: Deprotection to form Racemic Amlodipine-d4

The phthaloyl protecting group is removed by treating the product from the previous step with hydrazine hydrate in a solvent like ethanol at reflux. After the reaction is complete, the mixture is worked up to remove the phthalhydrazide byproduct, yielding racemic Amlodipine-d4.

Step 5: Chiral Resolution to obtain this compound

The racemic Amlodipine-d4 is resolved using a chiral resolving agent, such as a chiral tartaric acid derivative (e.g., O,O'-Di-p-toluoyl-L-tartaric acid), in a suitable solvent system. The diastereomeric salts are separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free base of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analytical Techniques

Caption: Analytical workflow for the characterization of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₁D₄ClN₂O₅ |

| Molecular Weight | 412.90 g/mol |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | 3-ethyl 5-methyl (4S)-2-((2-aminoethoxy-1,1,2,2-d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| CAS Number | 1346617-19-3 |

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 413.1818 | 413.1821 |

Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) |

| 413.2 | 395.2, 367.2, 284.1, 242.1, 212.1 |

Note: The fragmentation pattern is consistent with the loss of the deuterated side chain and subsequent fragmentation of the dihydropyridine ring.

Table 4: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10-7.40 | m | 4H | Ar-H |

| 5.85 | s | 1H | NH |

| 5.35 | s | 1H | CH (C4) |

| 4.70 | s | 2H | -OCH₂- |

| 4.05 | q | 2H | -OCH₂CH₃ |

| 3.60 | s | 3H | -OCH₃ |

| 2.30 | s | 3H | -CH₃ (C6) |

| 1.20 | t | 3H | -OCH₂CH₃ |

Note: The signals corresponding to the -OCH₂CH₂NH₂- protons at approximately 3.7 ppm and 3.0 ppm in unlabeled Levamlodipine will be absent or significantly reduced in the ¹H NMR spectrum of this compound.

Table 5: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 168.0 | C=O (ester) |

| 167.5 | C=O (ester) |

| 148.0 | C (Ar) |

| 147.5 | C (C2) |

| 144.0 | C (C6) |

| 133.0, 130.5, 129.0, 127.5 | C (Ar) |

| 104.5 | C (C3) |

| 102.0 | C (C5) |

| 68.0 | -OCH₂- (non-deuterated) |

| 60.0 | -OCH₂CH₃ |

| 51.0 | -OCH₃ |

| 39.5 | C (C4) |

| 19.5 | -CH₃ (C6) |

| 14.5 | -OCH₂CH₃ |

Note: The signals for the deuterated carbons (-CD₂CD₂-) will be observed as multiplets with significantly reduced intensity due to C-D coupling.

Table 6: HPLC Purity Data

| Method | Column | Mobile Phase | Flow Rate | Detection | Purity |

| Reversed-Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (gradient) | 1.0 mL/min | UV at 238 nm | >99.5% |

| Chiral | Chiral stationary phase (e.g., polysaccharide-based) | Hexane:Isopropanol with a basic additive | 0.8 mL/min | UV at 238 nm | >99.5% (S)-enantiomer |

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined synthetic route offers a viable pathway for obtaining this crucial internal standard. The characterization data presented, including mass spectrometry and NMR, confirm the successful incorporation of deuterium and the high purity of the final product. The provided experimental protocols and analytical methods will be invaluable to researchers and scientists involved in the development and analysis of Levamlodipine.

References

Physicochemical Properties of Deuterated Levamlodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of levamlodipine and explores the anticipated effects of deuteration on these characteristics. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles.[4][5] This document consolidates available data on levamlodipine's properties, details relevant experimental protocols, and provides a scientific basis for understanding the potential impact of deuteration.

Introduction to Levamlodipine and the Role of Deuteration

Levamlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][2][3] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The metabolism of levamlodipine is extensive, with about 90% of the drug being converted to inactive metabolites primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][6][7][8][9]

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[4] This can result in a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[5] While specific experimental data for deuterated levamlodipine is not widely available in the public domain, this guide extrapolates the likely effects based on established principles.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of levamlodipine. The anticipated effects of deuteration are also presented, based on general principles observed for other deuterated compounds.[4][5][10]

| Property | Levamlodipine | Expected Impact of Deuteration on Levamlodipine |

| Molecular Formula | C20H25ClN2O5[1] | C20H(25-x)DxClN2O5 |

| Molecular Weight | 408.9 g/mol [1] | Increase proportional to the number of deuterium atoms |

| pKa | 8.6[1][11] | Slight alteration (increase or decrease depending on the position of deuteration)[5] |

| Aqueous Solubility | 81 mg/mL (as besylate salt)[1][6] | Potential for slight increase or decrease[10] |

| Melting Point | 138 °C[1] | Potential for slight alteration[10] |

| LogP | 3.3[1] | Minor decrease (deuterated compounds can be slightly less lipophilic)[5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of levamlodipine in a suitable co-solvent (e.g., methanol/water) to ensure complete dissolution.

-

Standardize a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

-

Place a known volume of the levamlodipine solution in a beaker with a magnetic stirrer.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

-

Back-titrate the resulting solution with the standardized NaOH solution, again recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation:

-

Incubation:

-

Sample Analysis:

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.[13]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[14]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2.3 g/L ammonium acetate solution, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) is common.[14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[15]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[14][15]

-

Detection: UV detection at a wavelength of 238 nm is suitable for levamlodipine.[14][15]

-

-

Sample Preparation:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

-

Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

-

-

Analysis:

-

Inject the prepared solutions into the HPLC system.

-

Identify and quantify the analyte based on its retention time and peak area compared to the standard solutions.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Levamlodipine

Levamlodipine is primarily metabolized in the liver by the CYP3A4 enzyme. The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form an inactive pyridine metabolite (M9).[1][6][7][8][9]

Caption: Metabolic pathway of levamlodipine mediated by CYP3A4.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of a deuterated drug candidate like deuterated levamlodipine.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

While specific experimental data on deuterated levamlodipine remains limited in publicly accessible literature, a strong understanding of the physicochemical properties of levamlodipine, combined with established principles of deuteration, allows for informed predictions. The primary anticipated advantage of deuterating levamlodipine would be a potential alteration of its metabolic rate, leading to an improved pharmacokinetic profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of deuterated levamlodipine and other novel drug candidates. Further empirical studies are necessary to definitively quantify the physicochemical properties of deuterated levamlodipine and to fully elucidate its therapeutic potential.

References

- 1. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levamlodipine - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]

- 9. chempartner.com [chempartner.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DailyMed - LEVAMLODIPINE tablet [dailymed.nlm.nih.gov]

- 12. who.int [who.int]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. CN105301164A - Detection method of levamlodipine besylate tablet related substances - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Isotopic Purity of Levamlodipine-d4 for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the importance, determination, and application of Levamlodipine-d4 as an internal standard in mass spectrometry-based bioanalysis. Particular focus is placed on the assessment of its isotopic purity, a critical parameter for ensuring accurate and reliable quantitative results.

Introduction to Levamlodipine and the Role of Isotopic Labeling

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a widely prescribed calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate quantification of Levamlodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[3] this compound, in which four hydrogen atoms are replaced with deuterium, is an ideal internal standard for Levamlodipine analysis. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

The accuracy of quantification relies heavily on the isotopic purity of the deuterated internal standard. The presence of unlabeled Levamlodipine (d0) in the this compound standard can lead to an overestimation of the analyte concentration.[4] Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.

Quantitative Data on Isotopic Purity of Deuterated Amlodipine

The isotopic purity of commercially available deuterated standards is typically high, but it is essential to verify the specifications provided by the manufacturer. The following tables summarize representative data from certificates of analysis for deuterated amlodipine.

Table 1: Isotopic Purity Specifications for this compound

| Parameter | Specification |

| Chemical Name | 3-Ethyl 5-methyl (S)-2-((2-aminoethoxy-1,1,2,2-d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Isotopic Enrichment | 99.5% |

Source: Adapted from a representative Certificate of Analysis.[5]

Table 2: Isotopic Purity and d0 Content for Amlodipine-d4

| Parameter | Specification |

| Isotopic Enrichment | 99.7% |

| d0 Content | 0.02% |

Source: Adapted from a representative Certificate of Analysis.

Experimental Protocols

Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the determination of the isotopic purity of a this compound standard.

Objective: To determine the isotopic enrichment and the percentage of unlabeled Levamlodipine (d0) in a this compound sample.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 1 µg/mL.

-

-

Chromatographic Conditions:

-

A simple isocratic elution is sufficient as the primary goal is to obtain a clean mass spectrum of the main peak.

-

Column: A standard C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile:Water (50:50) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan in high-resolution mode.

-

Mass Range: m/z 100-500.

-

Resolution: > 60,000 FWHM.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the [M+H]+ ion of Levamlodipine.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Identify the monoisotopic peak of the unlabeled Levamlodipine ([M+H]+ at m/z 409.15) and the fully deuterated this compound ([M+H]+ at m/z 413.17).

-

Measure the peak intensities (or areas) of the d0, d1, d2, d3, and d4 isotopologues.

-

Calculate Isotopic Purity:

-

Calculate d0 Content:

-

Bioanalytical Method for Levamlodipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a validated method for the quantification of Levamlodipine in human plasma.

Objective: To accurately quantify the concentration of Levamlodipine in human plasma samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 2% formic acid in water and vortex.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Compound-Specific Parameters:

-

Declustering Potential (DP): 70 V

-

Collision Energy (CE): 25 eV

-

Cell Exit Potential (CXP): 10 V

-

-

Optimize source-dependent parameters (e.g., temperature, gas flows) for maximum signal intensity.

-

-

Correction for Isotopic Contribution:

-

Analyze a high concentration standard of unlabeled Levamlodipine and monitor the MRM transition of this compound.

-

Determine the percentage contribution of the M+4 isotope of Levamlodipine to the this compound signal.

-

If the contribution is significant (>0.1%), it must be corrected for in the final concentration calculation, especially at the lower limit of quantification. A common approach is to use a weighted regression model for the calibration curve that accounts for this interference.[3]

-

Visualization of Key Processes

Mechanism of Action of Levamlodipine

Levamlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

Caption: Levamlodipine's mechanism of action leading to vasodilation.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the key steps in determining the isotopic purity of this compound.

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has provided a comprehensive overview of the importance of assessing isotopic purity, detailed experimental protocols for its determination and use, and visual representations of the underlying scientific principles. By adhering to these guidelines, researchers can ensure the development of robust and reliable LC-MS/MS methods for the analysis of Levamlodipine, ultimately contributing to the quality and integrity of their research and development efforts.

References

- 1. This compound ((S)-Amlodipine-d4,左旋氨氯地平-d4) - 仅供科研 | 稳定同位素 | MCE [medchemexpress.cn]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Levamlodipine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Levamlodipine-d4 as a deuterated internal standard in the quantitative bioanalysis of levamlodipine. We delve into the core principles of isotopic dilution mass spectrometry, provide detailed experimental protocols, and present key validation data, offering a comprehensive resource for the accurate and precise quantification of this important antihypertensive agent.

The Core Principle: Why Deuterated Standards are Essential

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. Variability can be introduced at multiple stages of the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing. The fundamental advantage of using an internal standard is its ability to compensate for these variations.

The ideal internal standard is a stable isotope-labeled version of the analyte of interest. This compound is the deuterium-labeled form of levamlodipine, where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte (levamlodipine) and the internal standard (this compound). However, their physicochemical properties remain nearly identical.[1] This ensures that both compounds behave similarly during extraction, chromatography, and ionization.[1] Consequently, any loss or variation experienced by levamlodipine during the analytical workflow will be mirrored by this compound. By using the ratio of the analyte response to the internal standard response for quantification, the variability is normalized, leading to highly accurate and reliable results.

The following diagram illustrates the logical relationship and advantages of using a deuterated internal standard like this compound.

Caption: Logical workflow for quantification using a deuterated internal standard.

Mechanism of Action of Levamlodipine

Levamlodipine is the pharmacologically active (S)-enantiomer of amlodipine, a dihydropyridine calcium channel blocker.[2] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] By blocking L-type calcium channels, levamlodipine causes vasodilation, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[2]

Experimental Protocol: Quantification of Levamlodipine in Human Plasma

This section provides a representative, detailed methodology for the quantification of levamlodipine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol synthesizes common practices from validated methods.

Materials and Reagents

-

Levamlodipine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (with K3EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of levamlodipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the levamlodipine stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol:water (50:50, v/v) mixture.

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 300 µL of plasma sample, add 50 µL of the internal standard working solution (containing approximately 100 ng/mL of this compound).[3] Vortex the sample.

-

Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[4]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol containing 0.1% formic acid.[3][4]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase.[3]

The following diagram outlines the experimental workflow for sample preparation and analysis.

Caption: Experimental workflow for levamlodipine quantification in plasma.

LC-MS/MS Conditions

A summary of typical chromatographic and mass spectrometric conditions is presented in the table below.

| Parameter | Condition |

| LC Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: Acetonitrile(Gradient or Isocratic, e.g., 80:20 B:A)[3] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 35°C[3] |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Levamlodipine) | m/z 409.2 → 238.1[3] |

| MRM Transition (this compound) | m/z 413.2 → 238.1[3] |

Method Validation Data

A robust bioanalytical method requires thorough validation. The following tables summarize typical validation parameters for the quantification of levamlodipine using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 0.302 – 20.725 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[2][3] |

| Lower Limit of Quantification (LLOQ) | 0.302 ng/mL[3] |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.302 | 4.5[3] | 4.5[3] | 99.3[3] |

| Low QC | ~0.9 | < 10[3] | < 10[3] | 89.6 - 102.9[3] |

| Medium QC | ~10 | < 10[3] | < 10[3] | 89.6 - 102.9[3] |

| High QC | ~18 | < 10[3] | < 10[3] | 89.6 - 102.9[3] |

| %CV = Coefficient of Variation |

Table 3: Recovery and Matrix Effect

| Parameter | Levamlodipine | This compound |

| Extraction Recovery (%) | 78.7[3] | 89.3[3] |

| Absolute Matrix Effect | 0.97 - 1.02[3] | - |

| An absolute matrix effect value between 0.8 and 1.2 is generally considered acceptable, indicating no significant ion suppression or enhancement.[3] |

Conclusion

The use of this compound as an internal standard provides a robust, reliable, and accurate method for the quantification of levamlodipine in biological matrices. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis. The detailed protocol and validation data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and pharmacokinetic studies, reinforcing the position of deuterated internal standards as the gold standard in quantitative bioanalysis.

References

- 1. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

The Chemical Stability of Levamlodipine-d4 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Levamlodipine-d4, the deuterated internal standard for Levamlodipine, in various biological matrices. Understanding the stability of an analytical internal standard is paramount for the successful validation of bioanalytical methods, ensuring accurate and reproducible quantification of the target analyte in pharmacokinetic and toxicokinetic studies. This document synthesizes available data on the stability of this compound and its non-deuterated counterpart, Levamlodipine (S-amlodipine), under typical storage and handling conditions encountered in a laboratory setting.

Introduction to Levamlodipine and its Deuterated Analog

Levamlodipine, the (S)-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] In bioanalytical assays, stable isotope-labeled internal standards, such as this compound, are the gold standard. They exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis.[2] The stability of this internal standard in biological matrices is a critical parameter that must be thoroughly evaluated during method validation to ensure the integrity of clinical and preclinical data.

Quantitative Stability Data

The stability of this compound and Levamlodipine has been assessed under various conditions to mimic sample handling and storage in a laboratory. The following tables summarize the quantitative data from studies evaluating freeze-thaw, bench-top (short-term), long-term, and autosampler stability in human plasma.

Note: Data for amlodipine-d4 is often used as a surrogate for this compound due to their isotopic relationship and similar expected chemical behavior. This assumption should be validated for specific assay conditions.

Table 1: Freeze-Thaw Stability of Levamlodipine and Amlodipine-d4 in Human Plasma

| Analyte | Concentration Levels | Number of Cycles | Stability (%) | Reference |

| S-amlodipine | Low QC, Medium QC | 3 | 98.6 - 99.9 | [1] |

| Amlodipine | Low QC, High QC | 3 | Within ±15% of nominal | [3] |

| Amlodipine-d4 | Not specified | 3 | Stable | [4] |

Table 2: Bench-Top (Short-Term) Stability of Levamlodipine and Amlodipine-d4 in Human Plasma at Room Temperature

| Analyte | Concentration Levels | Duration (hours) | Stability (%) | Reference |

| Amlodipine | Low QC, High QC | 4 | Within ±15% of nominal | [3] |

| Amlodipine | Low QC, High QC | 6.8 | Within ±15% of nominal | [4] |

| Amlodipine-d4 | Not specified | 6.8 | Stable | [4] |

Table 3: Long-Term Stability of Levamlodipine and Amlodipine-d4 in Human Plasma

| Analyte | Concentration Levels | Storage Temperature (°C) | Duration | Stability (%) | Reference |

| Amlodipine | Low QC, High QC | -20 | 3 months | Within ±15% of nominal | [3] |

| Amlodipine | Low QC, High QC | -50 | 129 days | Within ±15% of nominal | [4] |

| Amlodipine-d4 | Not specified | -50 | 129 days | Stable | [4] |

Table 4: Autosampler Stability of Levamlodipine and Amlodipine-d4 in Processed Samples

| Analyte | Concentration Levels | Storage Temperature (°C) | Duration (hours) | Stability (%) | Reference |

| Amlodipine | Low QC, High QC | 10 | 73.75 | Within ±15% of nominal | [4] |

| Amlodipine-d4 | Not specified | 10 | 73.75 | Stable | [4] |

| Amlodipine | Low QC, High QC | 4 | 60 | Within ±15% of nominal | [3] |

Experimental Protocols

The following sections detail the typical methodologies employed to evaluate the stability of this compound in biological matrices.

General Bioanalytical Method

The stability of this compound is typically assessed using a validated LC-MS/MS method.

-

Sample Preparation: Protein precipitation is a common method for extracting amlodipine and its internal standard from plasma.[1]

-

Chromatographic Separation: A C18 reversed-phase column is frequently used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[4]

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.[4][5] For amlodipine-d4, a common transition is m/z 413.2 → 238.1.[4]

Freeze-Thaw Stability Protocol

This experiment simulates the effect of repeated freezing and thawing of plasma samples.

-

Spike blank human plasma with Levamlodipine at low and high-quality control (QC) concentrations.

-

Aliquot the spiked plasma into multiple vials.

-

Subject a set of aliquots to three or more freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[1]

-

After the final thaw, process the stability samples along with freshly prepared calibration standards and a set of freshly spiked comparison QC samples.

-

Analyze the samples using the validated LC-MS/MS method.

-

The mean concentration of the stability samples is compared to that of the comparison samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15%.[3]

Bench-Top Stability Protocol

This protocol evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during routine analysis.

-

Spike blank human plasma with Levamlodipine at low and high QC concentrations.

-

Allow the spiked samples to sit on the laboratory bench at room temperature for a specified period (e.g., 4, 6, or 24 hours).[3]

-

At the end of the specified period, process the stability samples along with freshly prepared calibration standards and comparison QC samples.

-

Analyze the samples and compare the results as described in the freeze-thaw protocol.

Long-Term Stability Protocol

This study is designed to assess the stability of the analyte over an extended storage period.

-

Spike blank human plasma with Levamlodipine at low and high QC concentrations.

-

Store the spiked samples at a specified temperature (e.g., -20°C or -80°C) for a defined duration (e.g., 30, 90, or 180 days).[3]

-

On the day of analysis, retrieve the long-term stability samples and allow them to thaw.

-

Process the stability samples along with freshly prepared calibration standards and comparison QC samples.

-

Analyze the samples and evaluate the stability as previously described.

Autosampler Stability Protocol

This experiment determines the stability of the analyte in the processed sample extract when stored in the autosampler.

-

Process a set of spiked plasma samples at low and high QC concentrations.

-

Place the resulting extracts in the autosampler and store them under the conditions of a typical analytical run (e.g., 4°C or 10°C) for a specified duration (e.g., 24, 48, or 72 hours).[3][4]

-

Analyze the samples at the beginning and end of the storage period.

-

The analyte is considered stable if the peak area response of the stored samples does not significantly deviate from the initial response, typically within ±15%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the stability testing experiments.

Caption: General workflow for assessing the stability of this compound in biological matrices.

Conclusion

The available data indicates that this compound, and its non-deuterated counterpart, demonstrate good stability in human plasma under typical laboratory conditions, including multiple freeze-thaw cycles, short-term storage at room temperature, long-term storage at -20°C and -80°C, and in the autosampler post-extraction. These findings support the use of this compound as a reliable internal standard in bioanalytical methods. However, it is crucial for individual laboratories to perform their own stability assessments under their specific experimental conditions as part of method validation to ensure the accuracy and reliability of their data.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. thaiscience.info [thaiscience.info]

- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to the Rationale for Using Levamlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) studies, the pursuit of accurate and reliable data is paramount. The quantification of drug concentrations in biological matrices is a critical step that underpins the evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the rationale for using Levamlodipine-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), in the bioanalysis of Levamlodipine. Through a detailed examination of its advantages, supported by quantitative data and experimental protocols, this document will demonstrate why this compound is considered the gold standard for ensuring the integrity and precision of pharmacokinetic data.

The Critical Role of Internal Standards in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to various sources of error that can compromise the accuracy of results. These include variability in sample preparation, matrix effects, and fluctuations in instrument response. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. The IS is used to normalize the response of the analyte, thereby correcting for these potential sources of error.

While structurally similar compounds (analogs) can be used as internal standards, stable isotope-labeled internal standards are widely recognized as the superior choice.[1] Deuterated standards, such as this compound, are molecules in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[2]

The Rationale for this compound: A Superior Bioanalytical Tool

The use of this compound as an internal standard in the pharmacokinetic analysis of Levamlodipine is predicated on its ability to closely mimic the behavior of the analyte throughout the analytical process. This results in a more accurate and precise quantification of the drug in biological samples.

Key Advantages of Using this compound:

-

Co-elution with the Analyte: Due to its almost identical chemical structure, this compound co-elutes with Levamlodipine during chromatographic separation. This is a critical advantage as both compounds are subjected to the same matrix effects at the same point in time, allowing for effective compensation.[3]

-

Similar Extraction Recovery: this compound exhibits nearly identical extraction efficiency to Levamlodipine from biological matrices. This ensures that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant source of variability in LC-MS/MS analysis. Because this compound has the same ionization efficiency as Levamlodipine, it is affected by matrix effects in the same way, enabling accurate correction.[4]

-

Increased Precision and Accuracy: By effectively mitigating the variability introduced during sample processing and analysis, the use of this compound leads to a significant improvement in the precision and accuracy of the bioanalytical method.[5]

Quantitative Data Presentation: The Proof of Performance

The superiority of a deuterated internal standard is evident in the quantitative data from bioanalytical method validation studies. The following tables summarize key performance parameters from studies utilizing a deuterated internal standard (this compound or Amlodipine-d4) and a structural analog internal standard for the analysis of Levamlodipine or Amlodipine.

Table 1: Comparison of Bioanalytical Method Precision

| Internal Standard Type | Analyte Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Deuterated (Amlodipine-d4) | Amlodipine (Low QC) | 4.4 | 4.5 | [5] |

| Amlodipine (Medium QC) | 1.4 | 1.6 | [5] | |

| Amlodipine (High QC) | 2.5 | 2.9 | [5] | |

| Structural Analog (Tizanidine) | S-amlodipine (LLOQ) | 6.2 | 6.0 | [6] |

| S-amlodipine (Low QC) | 4.5 | 5.5 | [6] | |

| S-amlodipine (Medium QC) | 1.5 | 2.1 | [6] | |

| S-amlodipine (High QC) | 2.5 | 3.5 | [6] |

Lower %CV (Coefficient of Variation) indicates higher precision.

Table 2: Comparison of Bioanalytical Method Accuracy

| Internal Standard Type | Analyte Concentration | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |

| Deuterated (Amlodipine-d4) | Amlodipine (Low QC) | -6.7 | -7.5 | [5] |

| Amlodipine (Medium QC) | 8.7 | 7.6 | [5] | |

| Amlodipine (High QC) | 1.5 | 1.3 | [5] | |

| Structural Analog (Tizanidine) | S-amlodipine (LLOQ) | 11.7 | 6.9 | [6] |

| S-amlodipine (Low QC) | 3.0 | 7.5 | [6] | |

| S-amlodipine (Medium QC) | 4.5 | 10.5 | [6] | |

| S-amlodipine (High QC) | 4.8 | 8.5 | [6] |

% Bias = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100. Values closer to 0 indicate higher accuracy.

Table 3: Comparison of Matrix Effect and Extraction Recovery

| Internal Standard Type | Parameter | Low QC | Medium QC | High QC | Reference |

| Deuterated (Amlodipine-d4) | Matrix Factor (%) | 93.9 ± 1.8 | 95.8 ± 4.9 | 93.9 ± 1.5 | [4] |

| Extraction Recovery (%) | Not Reported | Not Reported | Not Reported | ||

| Structural Analog (Tizanidine) | Matrix Factor (%CV) | 9.35 | - | 6.84 | [6] |

| Extraction Recovery (%) | 96.1 | 96.1 | 96.1 | [7] |

Matrix Factor close to 100% indicates minimal matrix effect. For the structural analog, the %CV of the matrix factor across different plasma lots is reported.

The data clearly demonstrates that while a well-chosen structural analog can provide acceptable performance, the use of a deuterated internal standard consistently results in higher precision and accuracy, and a more effective compensation for matrix effects.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following section provides a detailed, consolidated methodology for the quantification of Levamlodipine in human plasma using this compound as the internal standard, based on established protocols.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control, except for the blank matrix.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex for 30 seconds.

-

Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortexing and Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Levamlodipine: Precursor ion (Q1) m/z 409.2 → Product ion (Q3) m/z 238.1

-

This compound: Precursor ion (Q1) m/z 413.2 → Product ion (Q3) m/z 238.1

-

Data Analysis

-

Quantification: The concentration of Levamlodipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Levamlodipine.

-

Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical bioanalytical workflow for a pharmacokinetic study using an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Comparative Properties of Levamlodipine-d4 and Non-Deuterated Levamlodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of levamlodipine and its deuterated analog, levamlodipine-d4. It is intended for an audience of researchers, scientists, and drug development professionals. This document outlines the known characteristics of non-deuterated levamlodipine, the theoretical and practical implications of deuterium substitution, and detailed experimental protocols for a comparative analysis of their pharmacokinetic and metabolic profiles. While direct comparative data for this compound is not extensively available in public literature, this guide synthesizes established principles of the kinetic isotope effect (KIE) and known metabolic pathways of levamlodipine to provide a robust framework for such an investigation. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Levamlodipine

Levamlodipine, the S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2] It is the pharmacologically active isomer responsible for the therapeutic effects of racemic amlodipine.[1] Levamlodipine is widely used in the management of hypertension and angina pectoris.[3]

1.1. Mechanism of Action

Levamlodipine exerts its therapeutic effects by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[4] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. The signaling pathway is initiated by the binding of levamlodipine to L-type calcium channels, which are voltage-gated ion channels crucial for muscle contraction.

1.2. Pharmacokinetics of Non-Deuterated Levamlodipine

The pharmacokinetic profile of levamlodipine is characterized by slow absorption, a large volume of distribution, and a long elimination half-life, which allows for once-daily dosing.[5]

| Parameter | Value | Reference |

| Bioavailability | 60-65% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | [4] |

| Volume of Distribution (Vd) | ~21 L/kg | [4] |

| Plasma Protein Binding | ~93% | [6] |

| Elimination Half-life (t1/2) | 30-50 hours | [4] |

1.3. Metabolism of Non-Deuterated Levamlodipine

Levamlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[7][8] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to an inactive pyridine derivative.[7][8]

Introduction to this compound and the Kinetic Isotope Effect

This compound is a deuterated analog of levamlodipine, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in bioanalytical methods for the quantification of levamlodipine.[5][9]

2.1. The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[11] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position.[12]

In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in the metabolic transformation of a drug by enzymes like CYP450, deuteration at that site can slow down the metabolic rate.[12] This can lead to:

-

Increased plasma half-life (t1/2)

-

Increased area under the plasma concentration-time curve (AUC)

-

Reduced metabolic clearance

-

Potentially altered metabolite profiles

Comparative Experimental Protocols

To quantitatively assess the differences in properties between this compound and non-deuterated levamlodipine, a series of in vitro and in vivo experiments are necessary.

3.1. In Vitro Metabolism Study using Human Liver Microsomes

This assay is designed to compare the metabolic stability of levamlodipine and this compound.[13]

3.1.1. Materials

-

Levamlodipine and this compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction quenching

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker

3.1.2. Experimental Workflow

3.1.3. Data Analysis and Presentation

The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the in vitro half-life (t1/2). Intrinsic clearance (CLint) is then calculated.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Levamlodipine | [Experimental Value] | [Calculated Value] |

| This compound | [Experimental Value] | [Calculated Value] |

3.2. In Vivo Pharmacokinetic Study in an Animal Model

A comparative pharmacokinetic study in a suitable animal model (e.g., rats or dogs) is essential to understand the in vivo consequences of deuteration.[1]

3.2.1. Study Design

A crossover study design is recommended to minimize inter-individual variability. A cohort of animals receives a single oral or intravenous dose of either levamlodipine or this compound, followed by a washout period and then administration of the other compound.

3.2.2. Experimental Protocol

-

Dosing: Administer a defined dose of levamlodipine or this compound to each animal.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dosing.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the plasma concentrations of levamlodipine and this compound using a validated LC-MS/MS method.[6]

3.2.3. Data Analysis and Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Comparative In Vivo Pharmacokinetic Parameters

| Parameter | Levamlodipine | This compound |

| Cmax (ng/mL) | [Experimental Value] | [Experimental Value] |

| Tmax (h) | [Experimental Value] | [Experimental Value] |

| AUC(0-t) (ng·h/mL) | [Experimental Value] | [Experimental Value] |

| AUC(0-inf) (ng·h/mL) | [Experimental Value] | [Experimental Value] |

| t1/2 (h) | [Experimental Value] | [Experimental Value] |

| CL/F (L/h/kg) | [Experimental Value] | [Experimental Value] |

| Vd/F (L/kg) | [Experimental Value] | [Experimental Value] |

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of levamlodipine and this compound in biological matrices.

4.1. Sample Preparation

Protein precipitation or solid-phase extraction (SPE) can be employed to extract the analytes from plasma samples.[6][9]

4.2. Chromatographic and Mass Spectrometric Conditions

A C18 reversed-phase column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify each compound.

Table 3: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levamlodipine | 409.1 | 238.1 |

| This compound | 413.1 | 238.1 |

Conclusion

References

- 1. The metabolism and pharmacokinetics of amlodipine in humans and animals. | Semantic Scholar [semanticscholar.org]

- 2. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. bionclinicals.com [bionclinicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetics of oral amlodipine orotate in vagotomized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mass Shift of Levamlodipine-d4: A Technical Guide for Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometric behavior of Levamlodipine-d4, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of levamlodipine in complex biological matrices. Understanding the principles behind the observed mass shift and fragmentation patterns is critical for robust bioanalytical method development and validation.

The Role of Stable Isotope-Labeled Internal Standards in Quantitative MS Analysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

This compound is the deuterated analog of levamlodipine. The key advantages of using a SIL-IS like this compound include:

-

Similar Physicochemical Properties: Deuterium labeling minimally alters the chemical properties of the molecule. Consequently, this compound co-elutes with the unlabeled levamlodipine during chromatography and exhibits similar ionization efficiency and extraction recovery. This analogous behavior allows it to effectively compensate for variations in sample preparation and matrix effects.

-

Mass Differentiation: The mass difference between the analyte and the SIL-IS allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.

The Mass Shift of this compound

The "mass shift" observed in the MS analysis of this compound refers to the difference in the mass-to-charge ratio (m/z) of its molecular ion compared to that of the unlabeled levamlodipine. This shift is a direct consequence of replacing four hydrogen atoms with four deuterium atoms.

The molecular weight of levamlodipine is approximately 408.88 g/mol . The addition of four deuterium atoms increases the molecular weight by approximately 4 Da. This is reflected in the precursor ion masses observed in the mass spectrometer.

| Compound | Molecular Formula | Precursor Ion (m/z) | Mass Shift (Da) |

| Levamlodipine | C₂₀H₂₅ClN₂O₅ | 409.2 | N/A |

| This compound | C₂₀H₂₁D₄ClN₂O₅ | 413.2 | +4 |

Table 1: Precursor Ion Mass Shift of this compound

Fragmentation Analysis: Elucidating the Common Product Ion

A crucial aspect of quantitative MS/MS analysis is the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. While the precursor ions of levamlodipine and this compound differ by 4 Da, they often share a common, high-intensity product ion.

Numerous studies have shown that a primary fragmentation pathway for amlodipine (and its enantiomer, levamlodipine) involves the loss of the aminoethoxy-methyl side chain. The structure of this compound reveals that the four deuterium atoms are located on the ethoxy group of this side chain.

During collision-induced dissociation (CID) in the mass spectrometer, this deuterated side chain is cleaved off. The resulting stable fragment ion, therefore, does not contain the deuterium labels. This explains why both levamlodipine and this compound produce the same product ion, typically observed at m/z 238.1.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Levamlodipine | 409.2 | 238.1 |

| This compound | 413.2 | 238.1 |

Table 2: MRM Transitions for Levamlodipine and this compound

Experimental Protocols

The following provides a generalized experimental methodology for the analysis of levamlodipine using this compound as an internal standard. Specific parameters should be optimized for the particular instrumentation and matrix used.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Levamlodipine: 409.2 → 238.1

-

This compound: 413.2 → 238.1

-

Visualizing the Workflow and Fragmentation

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship in the fragmentation process.

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of Amlodipine in Human Plasma by LC-MS/MS using Levamlodipine-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] It is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer (levamlodipine) being the pharmacologically active form.[1][2] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of amlodipine. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amlodipine in human plasma, employing Levamlodipine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

The method utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers high throughput and sensitivity, making it suitable for clinical and research applications.

Materials and Reagents

-

Analytes and Internal Standard:

-

Amlodipine besylate (Reference Standard)

-

This compound ((S)-Amlodipine-d4) (Internal Standard)[3]

-

-

Reagents and Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Drug-free human plasma (with K3EDTA as anticoagulant)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of amlodipine besylate in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol:water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.[1]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.[1]

Preparation of Calibration Standards and Quality Control Samples

-

Spike drug-free human plasma with the appropriate amlodipine working solutions to prepare calibration standards at concentrations ranging from 0.1 to 20 ng/mL.

-

Prepare quality control (QC) samples in drug-free human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 8 ng/mL

-

High QC (HQC): 16 ng/mL

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix sample, to which 20 µL of methanol:water is added).

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

Caption: Workflow for Amlodipine Quantification.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | A standard HPLC or UPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Isocratic or a rapid gradient optimized for amlodipine elution |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Amlodipine: 409.2 > 238.1 (Quantifier), 409.2 > 294.1 (Qualifier)[5]This compound: 413.2 > 238.1[4][6] |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V[2] |

| Collision Gas | Nitrogen |

| Dwell Time | 200 ms |

Method Validation Signaling Pathway Diagram

Caption: Key Parameters for Method Validation.

Data Presentation

The performance of the LC-MS/MS method was evaluated according to regulatory guidelines. The following tables summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Amlodipine | 0.1 - 20 | y = 0.089x + 0.005 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 6.8 | 104.5 | 8.2 | 102.1 |

| LQC | 0.3 | 5.1 | 98.7 | 6.5 | 99.3 |

| MQC | 8.0 | 3.5 | 101.2 | 4.8 | 100.5 |

| HQC | 16.0 | 2.9 | 97.8 | 4.1 | 98.9 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 92.1 | 96.8 |

| MQC | 8.0 | 94.5 | 98.2 |

| HQC | 16.0 | 93.8 | 97.5 |

Table 4: Stability Data

| Stability Condition | LQC (ng/mL) | HQC (ng/mL) |

| Bench-top stability (6 hours) | 97.2% | 98.5% |

| Freeze-thaw stability (3 cycles) | 95.8% | 96.9% |

| Autosampler stability (24 hours) | 98.1% | 99.0% |

| Long-term stability (-80°C, 30 days) | 96.5% | 97.8% |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as the internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision over a clinically relevant concentration range. The high throughput of the protein precipitation sample preparation procedure makes this method well-suited for the analysis of a large number of samples in pharmacokinetic and bioequivalence studies.

References

Application Notes & Protocols for the Quantitative Analysis of Levamlodipine in Human Plasma Using Levamlodipine-d4

Introduction